(S)-3-Methyl-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid
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Overview
Description
(S)-3-Methyl-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound contains a trimethylsilyl group, which is often used in organic synthesis for protection of functional groups, and a butanoic acid moiety, which is a common structural component in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methyl-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid typically involves the protection of amino acids using trimethylsilyl groups. One common method involves the reaction of (S)-3-methyl-2-amino butanoic acid with 2-(trimethylsilyl)ethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as flash chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Methyl-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, reduction may produce alcohols, and substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(S)-3-Methyl-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (S)-3-Methyl-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid involves the cleavage of the trimethylsilyl group under specific conditions, such as the presence of fluoride ions. This cleavage releases the active amino acid, which can then participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)propanoic acid
- 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate
- (2-Phenyl-2-trimethylsilyl)ethoxycarbonyl
Uniqueness
(S)-3-Methyl-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid is unique due to its specific combination of a trimethylsilyl protecting group and a butanoic acid moiety. This combination provides distinct reactivity and stability characteristics, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
(2S)-3-methyl-2-(2-trimethylsilylethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO4Si/c1-8(2)9(10(13)14)12-11(15)16-6-7-17(3,4)5/h8-9H,6-7H2,1-5H3,(H,12,15)(H,13,14)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIUEPJGESNDEA-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCC[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)OCC[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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